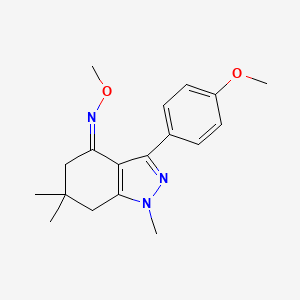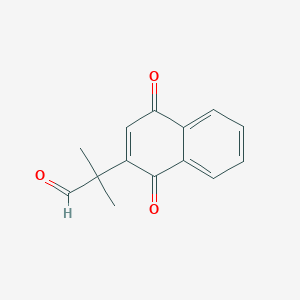![molecular formula C22H21N3O4 B2890743 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1695168-79-6](/img/structure/B2890743.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorene core, which is a three-ring system with two benzene rings fused to a central cyclopentene ring . The fluorene core is modified with a methoxy carbonyl group, an amino group, and a pyrazole ring, which is a heterocyclic compound containing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic core. The fluorene core would likely contribute to the compound’s aromaticity and stability, while the various functional groups would influence its reactivity .Applications De Recherche Scientifique
Fluorenyl-9-methoxycarbonyl-Protected Amino Acids as Surfactants
Research indicates that N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the compound , have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants interact with CNTs and are convertible into enzymatically activated CNT surfactants, facilitating homogeneous aqueous nanotube dispersions under consistent and physiological conditions (Cousins et al., 2009).
Synthesis of Oligomers from Sugar Amino Acids
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, have been synthesized. These acids are then used in solid-phase synthesis to efficiently produce oligomers of varying lengths. Such oligomers with a beta-hydrido substituent at the anomeric carbon have potential applications in various fields (Gregar & Gervay-Hague, 2004).
Catalytic Applications in Synthesis
1-(Carboxymethyl)pyridinium iodide, with functional similarities to the given compound, has been used as a reusable catalyst for the efficient synthesis of pyranopyrazole derivatives. This catalysis process employs a green and simple methodology, contributing to the development of environmentally friendly synthesis techniques (Moosavi‐Zare et al., 2016).
Synthesis of Substituted Benzo[b]pyrans
The synthesis of substituted benzo[b]pyrans has been accomplished through the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. The structure of these compounds, including derivatives with methoxy groups, was determined via X-ray diffraction, illustrating their potential in various chemical applications (Shestopalov et al., 2003).
Reversible Protecting Group for Peptide Synthesis
N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives, sharing structural characteristics with the compound of interest, have been employed as intermediates for peptides with reversibly protected peptide bonds. This technique is particularly valuable in inhibiting interchain association during solid-phase peptide synthesis, demonstrating a significant role in peptide research and development (Johnson et al., 1993).
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(1-methylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24-12-14(11-23-24)20(21(26)27)25(2)22(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-12,19-20H,13H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZBJKJZLQENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

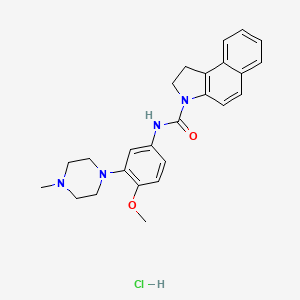
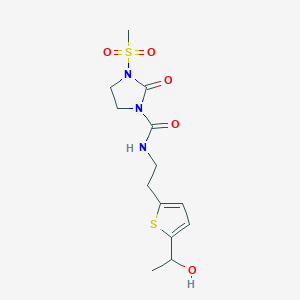
![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)
![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B2890664.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)
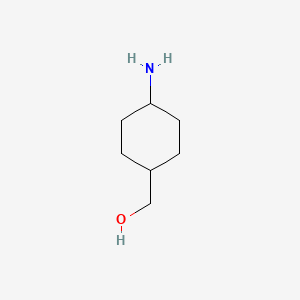
![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)
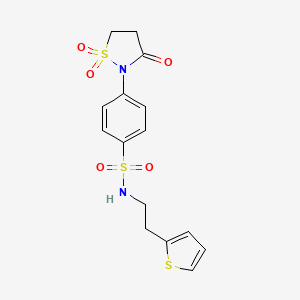

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)
